REACTION_SMILES
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[Br:17][CH2:18][C:19]#[N:20].[H-:16].[Na+:15].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25].[nH:1]1[c:2]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[cH:3][c:4]2[c:9]1[CH2:8][CH2:7][CH2:6][CH2:5]2>>[n:1]1([CH2:18][C:19]#[N:20])[c:2]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[cH:3][c:4]2[c:9]1[CH2:8][CH2:7][CH2:6][CH2:5]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2c([nH]1)CCCC2
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cc2c(n1CC#N)CCCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |